2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide
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Overview
Description
“2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide” is a compound that belongs to the class of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles . These compounds have attracted much attention in recent years due to their diverse bio-properties, including potential insecticidal activity .
Synthesis Analysis
The synthesis of similar compounds has been studied extensively. For instance, a series of novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles bearing pyridine ring derivatives was synthesized from 2,6-dimethylpyridin-3,5-dicarboxylic acid diethyl ester .
Molecular Structure Analysis
The structures of these compounds were characterized by the use of IR, NMR, EI-MS, and elemental analysis . The structure of one compound was further confirmed by X-ray diffraction analysis .
Chemical Reactions Analysis
In the past decade, the synthetic strategy for preparation of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles has been studied extensively . Treatment of 4-amino-2,4-dihydro-[1,2,4]triazole-3-thiones, derived from the reaction of the corresponding acylhydrazides with carbon disulfide and subsequent hydrazination cyclization reaction , with various reagents afforded the target compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using various techniques. For instance, the IR absorption spectra of some compounds were characterized by the presence of two signals for C=O groups . The 1H-NMR spectrum of some compounds showed two singlet peaks .
Scientific Research Applications
- Studies have shown that derivatives of this compound exhibit submicromolar inhibitory activity against various tumor cell lines .
- Researchers aim to develop it as an antidiabetic drug by assessing its effects on blood glucose levels and insulin sensitivity .
Anticancer Research
Antidiabetic Properties
Triazolopyridine Synthesis
Future Directions
The development of novel and environmentally friendly insecticides which promote increased agricultural productivity is an important area of research . Compounds containing 1,3,4-oxadiazole, thiadiazole, and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole moieties are potential candidates that could be used for the development of green insecticides .
properties
IUPAC Name |
2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7OS2/c23-13(18-14-17-6-7-24-14)9-25-15-20-19-12-4-3-11(21-22(12)15)10-2-1-5-16-8-10/h1-8H,9H2,(H,17,18,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTWJHUAOBRIDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN3C(=NN=C3SCC(=O)NC4=NC=CS4)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide |
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